1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile
CAS No.: 1850849-61-4
Cat. No.: VC7333720
Molecular Formula: C11H14F2N2O
Molecular Weight: 228.243
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1850849-61-4 |
|---|---|
| Molecular Formula | C11H14F2N2O |
| Molecular Weight | 228.243 |
| IUPAC Name | 1-(3,3-difluorocyclobutanecarbonyl)piperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C11H14F2N2O/c12-11(13)5-9(6-11)10(16)15-3-1-8(7-14)2-4-15/h8-9H,1-6H2 |
| Standard InChI Key | ICQOWWUHJXRVOJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C#N)C(=O)C2CC(C2)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile (C₁₁H₁₄F₂N₂O) integrates three distinct structural motifs:
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A 3,3-difluorocyclobutane ring, which introduces conformational rigidity and electronic effects due to the geminal fluorine atoms.
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A piperidine ring substituted at the 4-position with a nitrile group, contributing to hydrogen-bonding potential and metabolic stability.
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A carbonyl linker bridging the cyclobutane and piperidine moieties, enabling rotational flexibility while maintaining spatial orientation.
The SMILES notation (C1CN(CCC1C#N)C(=O)C2CC(C2)(F)F) and InChIKey (ICQOWWUHJXRVOJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Physicochemical Profile
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 228.243 g/mol | |
| Molecular Formula | C₁₁H₁₄F₂N₂O | |
| LogP (Predicted) | 1.56 (estimated) | |
| Topological Polar Surface Area | 58.3 Ų |
The compound’s moderate lipophilicity (LogP ≈ 1.56) suggests favorable membrane permeability, while the polar surface area indicates potential for target engagement via hydrogen bonding.
Synthesis and Scalable Preparation
Retrosynthetic Analysis
The synthesis of 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile employs a convergent strategy, as exemplified in recent spirocyclic difluorocyclobutane syntheses . The route involves two key fragments:
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3,3-Difluorocyclobutanecarbonyl chloride: Prepared via deoxofluorination of cyclobutanone precursors using reagents like Morph-DAST .
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4-Cyanopiperidine: Derived from piperidine through nitrile introduction at the 4-position.
Stepwise Synthesis
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Formation of 3,3-Difluorocyclobutanecarbonyl Chloride
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Coupling with 4-Cyanopiperidine
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The acyl chloride reacts with 4-cyanopiperidine under Schotten-Baumann conditions, forming the target amide.
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Scalability and Optimization
Multigram synthesis (up to 0.47 kg) of related difluorospiro[3.3]heptanes demonstrates the feasibility of scaling this approach . Critical factors include:
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Use of cost-effective fluorination reagents (e.g., Morph-DAST over SF₄).
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Telescoping steps to minimize intermediate isolation.
Research Frontiers and Challenges
Unresolved Questions
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Solubility and Formulation: Experimental solubility data remain unreported, necessitating further studies in aqueous and organic solvents.
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In Vivo Pharmacokinetics: Metabolic stability and cytochrome P450 interactions require evaluation.
Synthetic Innovations
Recent advances in photoredox-mediated C-F bond activation could enable late-stage functionalization of the cyclobutane ring, expanding structural diversity .
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